1,2-Diaminocyclohexane-1-carboxylic acid
CAS No.: 155856-84-1
Cat. No.: VC0135247
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155856-84-1 |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.201 |
| IUPAC Name | 1,2-diaminocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H14N2O2/c8-5-3-1-2-4-7(5,9)6(10)11/h5H,1-4,8-9H2,(H,10,11) |
| Standard InChI Key | HMGVBIPNROOJJR-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)N)(C(=O)O)N |
Introduction
Chemical Structure and Properties
1,2-Diaminocyclohexane-1-carboxylic acid (CAS No. 155856-84-1) belongs to the class of amino acids and diamines, characterized by its molecular formula C7H14N2O2 and a molecular weight of approximately 158.201 g/mol. The compound features a cyclohexane ring bearing two amino groups at positions 1 and 2, with a carboxylic acid functionality also connected at position 1. This unique structural arrangement creates a multifunctional molecule with distinctive stereochemical properties.
The chiral nature of 1,2-Diaminocyclohexane-1-carboxylic acid is particularly noteworthy, as it provides the foundation for its applications in asymmetric synthesis. The compound can exist in different stereoisomeric forms, with the specific configuration influencing its behavior in various chemical reactions and applications.
Physical and Chemical Properties
Table 1: Key Properties of 1,2-Diaminocyclohexane-1-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.201 g/mol |
| CAS Number | 155856-84-1 |
| Appearance | Solid at room temperature |
| Functional Groups | Two amino groups (-NH2) and one carboxylic acid (-COOH) |
| Chirality | Exhibits stereoisomerism due to multiple stereocenters |
| Metal Binding | Forms stable complexes with various metal catalysts |
| Solubility | Typically soluble in polar solvents like methanol |
The chemical behavior of this compound is characterized by its bifunctional nature, incorporating both basic amine groups and an acidic carboxyl group. This dual functionality enables it to participate in a wide range of chemical reactions and form diverse types of complexes. The amino groups can serve as nucleophiles and coordinating sites for metals, while the carboxylic acid group provides additional reactivity patterns and binding opportunities.
Synthesis Methods and Purification
The synthesis of 1,2-Diaminocyclohexane-1-carboxylic acid typically begins with 1,2-diaminocyclohexane as a primary precursor. This starting material can be obtained through various routes, including the hydrogenation of appropriate precursors or through asymmetric synthesis methods involving tartaric acid derivatives.
Purification Methods
The purification of 1,2-Diaminocyclohexane-1-carboxylic acid typically employs a combination of techniques:
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Extraction processes using solvent systems such as methanol or ether-alcohol mixtures
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Recrystallization procedures to enhance purity
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Careful control of reaction conditions including temperature and pH to optimize yields and purity
The purification process is critical to obtain high-quality material suitable for applications in asymmetric synthesis, where impurities could significantly impact catalytic performance and stereoselectivity.
Applications in Asymmetric Synthesis
The primary application domain for 1,2-Diaminocyclohexane-1-carboxylic acid lies in asymmetric synthesis, where its unique structural features enable precise control over stereochemical outcomes in various reactions.
Metal Complex Formation
One of the most significant properties of 1,2-Diaminocyclohexane-1-carboxylic acid is its ability to form stable complexes with metal catalysts. These complexes serve as effective catalysts for various stereoselective transformations. The coordination typically occurs through the amino groups, creating a chiral environment around the metal center that dictates the stereochemical course of subsequent reactions.
The nitrogen atoms of the amino groups act as electron donors, forming coordinate bonds with metal centers such as copper, palladium, and rhodium. The resulting complexes possess a defined three-dimensional structure that can effectively differentiate between the faces or sites of prochiral substrates, leading to preferential formation of specific stereoisomers.
Comparative Analysis with Related Compounds
To better contextualize the significance of 1,2-Diaminocyclohexane-1-carboxylic acid, a comparison with structurally related compounds provides valuable insights into structure-property relationships and application potentials.
Comparison with Isomeric Compounds
A notable structural variant is 1,4-Diaminocyclohexane-1-carboxylic acid, which differs in the positioning of the second amino group (at position 4 rather than position 2):
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The 1,4-isomer is often encountered as a dihydrochloride salt with molecular formula C7H16Cl2N2O2 and molecular weight 231.12 g/mol
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This different spatial arrangement of functional groups likely confers distinct stereochemical properties and metal-binding capabilities
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The greater separation between amino groups in the 1,4-isomer impacts its behavior as a ligand and its effectiveness in various applications
Comparison with trans-1,2-Diaminocyclohexane Derivatives
Trans-1,2-diaminocyclohexane derivatives represent another important class of related compounds:
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These derivatives have been extensively studied as chiral solvating agents for determining the enantiomeric purity of carboxylic acids
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They function as polytopic receptors capable of binding multiple substrate molecules simultaneously
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The absence of the carboxylic acid group results in different physicochemical properties and application profiles compared to 1,2-Diaminocyclohexane-1-carboxylic acid
Table 2: Comparative Analysis of 1,2-Diaminocyclohexane-1-carboxylic acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
|---|---|---|---|---|
| 1,2-Diaminocyclohexane-1-carboxylic acid | C7H14N2O2 | 158.201 | Amino groups at positions 1,2; carboxylic acid at position 1 | Asymmetric synthesis; metal catalyst complexation |
| 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride | C7H16Cl2N2O2 | 231.12 | Amino groups at positions 1,4; carboxylic acid at position 1 | Not fully detailed in available literature |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | C6H14N2 | 114.19 | Trans-configured amino groups at positions 1,2; no carboxylic acid | Chiral ligand precursor; synthesis intermediate |
| Chiral trans-1,2-diaminocyclohexane derivatives | Variable | Variable | Various substitution patterns based on the trans-1,2-diaminocyclohexane core | Chiral solvating agents; macrocyclic receptors |
Research Findings and Future Perspectives
Current Research Status
Related compounds in this chemical family have demonstrated significant utility. For instance, macrocyclic amines containing the trans-1,2-diaminocyclohexyl moiety have been investigated as chiral solvating agents for determining the enantiomeric excess of representative carboxylic acids and amino acid derivatives . This suggests potential unexplored applications for 1,2-Diaminocyclohexane-1-carboxylic acid in similar domains.
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